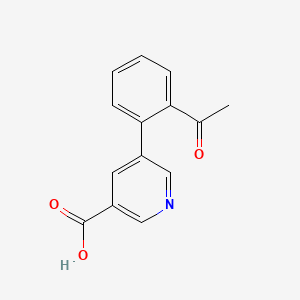
17-Chloroheptadecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 17-chloroheptadecanoate: is an organic compound belonging to the class of fatty acid esters It is derived from heptadecanoic acid, a saturated fatty acid, with a chlorine atom substituted at the 17th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 17-chloroheptadecanoate typically involves the esterification of 17-chloroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 17-chloroheptadecanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of 17-chloroheptadecanoic acid and methanol into the reactor, with the ester product being continuously removed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 17-chloroheptadecanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom at the 17th position can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Major Products Formed:
Oxidation: 17-chloroheptadecanoic acid, 17-chloroheptadecanone.
Reduction: 17-chloroheptadecanol.
Substitution: 17-hydroxyheptadecanoate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 17-chloroheptadecanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, methyl 17-chloroheptadecanoate is used as a model compound to study the metabolism of chlorinated fatty acids. It helps in understanding the enzymatic pathways involved in the breakdown and utilization of such compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to natural fatty acids allows it to interact with biological systems in a predictable manner.
Industry: In the industrial sector, methyl 17-chloroheptadecanoate is used as a precursor for the synthesis of surfactants and lubricants. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 17-chloroheptadecanoate involves its interaction with specific enzymes and receptors in biological systems. The chlorine atom at the 17th position plays a crucial role in its reactivity, influencing its binding affinity and metabolic pathways. The compound can undergo enzymatic hydrolysis to release 17-chloroheptadecanoic acid, which can then participate in further metabolic reactions.
Comparación Con Compuestos Similares
Methyl heptadecanoate: Lacks the chlorine atom at the 17th position, making it less reactive in certain chemical reactions.
Methyl 2-chloroheptadecanoate: Has the chlorine atom at the 2nd position, resulting in different chemical and biological properties.
Uniqueness: Methyl 17-chloroheptadecanoate is unique due to the specific placement of the chlorine atom, which significantly alters its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C18H35ClO2 |
|---|---|
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
methyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
Clave InChI |
NFKAAEGODPHLKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


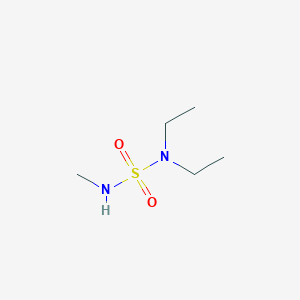
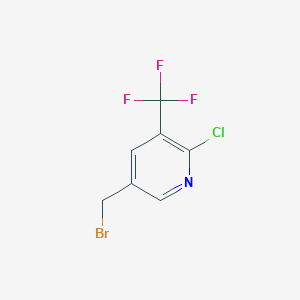


![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)

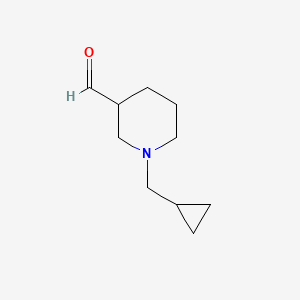
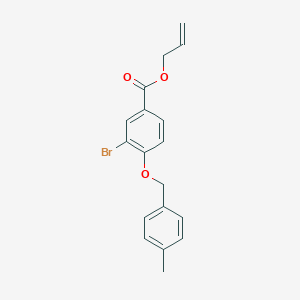
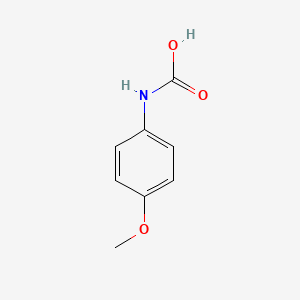
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
